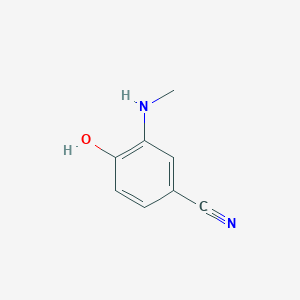

4-Hydroxy-3-(methylamino)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Hydroxy-3-(methylamino)benzonitrile” is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a related compound, “4-Hydroxy-3-methoxybenzonitrile”, can be synthesized from vanillin through a two-step reaction . The first step involves the reduction of vanillin to vanillyl alcohol using sodium borohydride (NaBH4). The second step involves halogenation followed by nitrilization of the product with phosphorus tribromide (PBr3) and potassium cyanide (KCN), respectively .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8N2O/c1-10-7-4-6(5-9)2-3-8(7)11/h2-4,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 148.16 . The compound should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

PET Ligand for AMPA Receptors

4-Hydroxy-3-(methylamino)benzonitrile is a compound that has shown promising properties as a PET (Positron Emission Tomography) ligand, specifically for AMPA receptors. AMPA receptors play a crucial role in fast synaptic transmission in the CNS and are implicated in various neuropsychiatric diseases. A study highlighted a novel PET ligand, [11C]HMS011, which is a radiolabeled derivative of perampanel (an antiepileptic drug acting on AMPA receptors). This compound demonstrated significant binding in the human cortex, suggesting its potential utility in brain imaging and neuroscience research (Takahata et al., 2017).

Benzophenone Presence in Maternal and Fetal Samples

Benzophenones, a class of compounds related to this compound, are widely used as UV filters or absorbers. Studies have explored the presence of various benzophenones in maternal and fetal samples, addressing concerns about their potential endocrine-disrupting properties. Detectable levels of benzophenones in human amniotic fluid, fetal, and cord blood indicate the need for further investigation into their toxicokinetic and potential endocrine-disrupting properties to better assess the risks to the developing fetus (Krause et al., 2018).

Melanoma Imaging

Another application involves the use of radiolabeled benzamide derivatives for melanoma imaging. Specifically, iodine-123-(S)-IBZM, a radiolabeled benzamide usually employed to study neuropsychiatric disorders, has been used experimentally for melanoma imaging due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. This study demonstrated the potential of radiolabeled benzamide as a tracer to detect melanoma, offering a promising avenue for diagnostic imaging in oncology (Maffioli et al., 1994).

Safety and Hazards

“4-Hydroxy-3-(methylamino)benzonitrile” is associated with several hazard statements, including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling . The compound is also associated with the signal word “Danger” and the pictogram of a skull and crossbones .

Eigenschaften

IUPAC Name |

4-hydroxy-3-(methylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-7-4-6(5-9)2-3-8(7)11/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKLTKBEUJXBSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2824491.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride](/img/structure/B2824496.png)

![4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B2824498.png)

![3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2824499.png)

![Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2824500.png)

methanone](/img/structure/B2824502.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2824505.png)

![Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2824506.png)

![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/no-structure.png)

![2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2824512.png)

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2824514.png)